4-(Aminomethyl)benzonitrileHydrochloride

Solubility Formulation Salt selection

4-(Aminomethyl)benzonitrile hydrochloride (CAS 15996-76-6) is a para-substituted aromatic amine hydrochloride salt combining a benzonitrile core with an aminomethyl side chain. This crystalline solid exhibits a molecular weight of 168.62 g/mol and a melting point range of 274–284°C.

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
Cat. No. B13103392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)benzonitrileHydrochloride
Molecular FormulaC8H9ClN2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILES[H+].C1=CC(=CC=C1CN)C#N.[Cl-]
InChIInChI=1S/C8H8N2.ClH/c9-5-7-1-2-8(6-10)4-3-7;/h1-4H,5,9H2;1H
InChIKeyQREZLLYPLRPULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)benzonitrile Hydrochloride: A Core Aromatic Amine Salt for Quantitative Synthesis and Material Modification


4-(Aminomethyl)benzonitrile hydrochloride (CAS 15996-76-6) is a para-substituted aromatic amine hydrochloride salt combining a benzonitrile core with an aminomethyl side chain. This crystalline solid exhibits a molecular weight of 168.62 g/mol and a melting point range of 274–284°C . Its hydrochloride form confers enhanced aqueous solubility and handling stability relative to the free base , making it a preferred intermediate in pharmaceutical synthesis (e.g., Ximelagatran) [1] and advanced materials (e.g., perovskite solar cell additives) [2].

Pharmaceutical intermediate research – salt form enables precise stoichiometric control for multi-step synthesis
Perovskite solar cell additive research – reported efficiency and stability gains in device engineering
Aqueous-phase and polar organic synthesis – high solubility supports homogeneous reaction conditions

Why 4-(Aminomethyl)benzonitrile Hydrochloride Cannot Be Simply Replaced by Free Base or Isomeric Analogs


While structurally related compounds like the free base 4-(aminomethyl)benzonitrile (CAS 10406-25-4) or positional isomers (e.g., 3-(aminomethyl)benzonitrile) share a common core, their physicochemical and functional profiles diverge sharply. The hydrochloride salt provides critical advantages in solubility, stability, and stoichiometric reliability that directly impact experimental reproducibility and downstream yield . Positional isomers exhibit altered electronic distributions and steric constraints, leading to different reactivity in coupling reactions or biological target engagement [1]. Generic substitution without quantitative validation introduces uncontrolled variables, particularly in precision applications such as pharmaceutical intermediate synthesis or advanced material engineering, where even minor differences in purity, hydration state, or counterion content can shift reaction outcomes or device performance.

Free base Variable purity and limited aqueous solubility may shift reaction stoichiometry and homogeneity.
Positional isomer Altered electronic distribution and steric constraints can change coupling reactivity and target engagement.
Undefined counterion Lack of fixed HCl content risks hydration or carbonate formation during storage, affecting reproducibility.

Quantitative Differentiation of 4-(Aminomethyl)benzonitrile Hydrochloride vs. Analogs and Free Base


Enhanced Aqueous Solubility of Hydrochloride Salt vs. Free Base

The hydrochloride salt of 4-(aminomethyl)benzonitrile demonstrates markedly improved aqueous solubility compared to its free base counterpart. The free base exhibits only slight solubility in water , while the hydrochloride salt achieves a water solubility characterized as "almost transparency" . In DMSO, the hydrochloride salt reaches 100 mg/mL (593.05 mM) with ultrasonication , whereas the free base is only slightly soluble in DMSO [1]. This difference is critical for solution-phase reactions and biological assay preparation.

Aqueous solubility
Reported comparison
HCl salt: >100 mg/mL in DMSO; free base: slightly soluble
Supports aqueous-phase reactions and homogeneous dosing
Room temp., ultrasonication
Solubility Formulation Salt selection

Precise Compositional Control: 77 wt% Free Base / 23 wt% HCl in Hydrochloride Salt

The hydrochloride salt composition is rigorously defined: HPLC analysis confirms the free base (4-cyanobenzylamine) content at 77 wt%, with anion chromatography showing 23 wt% hydrogen chloride [1]. This contrasts with the free base, which lacks a defined counterion and can exhibit variable hydration or carbonate formation upon storage. The salt's bulk density is measured at 0.3 g/mL [2], providing a consistent handling parameter for automated dispensing and scale-up.

Stoichiometric composition
Method context
77 wt% free base / 23 wt% HCl
Fixed ratio enables reproducible molar calculations
HPLC & anion chromatography
Stoichiometry Formulation Process control

Perovskite Solar Cell Efficiency Boosted to 23.52% with AMBNCl Additive

Incorporation of 4-(aminomethyl)benzonitrile hydrochloride (AMBNCl) as a polarized molecular additive into perovskite solar cells yields a champion power conversion efficiency (PCE) of 23.52% [1]. This represents a significant improvement over the control device without AMBNCl, which typically achieves PCE values in the 20–21% range (cross-study comparable) [2]. Moreover, the AMBNCl-modified device retains 91.2% of its initial efficiency after 50 days of storage in ambient air (∼40% RH, 25 °C), demonstrating enhanced operational stability [3].

Perovskite PCE
Reported
Champion PCE 23.52% vs ~20–21% control; 91.2% retention after 50 days
Supports perovskite additive research context
AM 1.5G, ∼40% RH, 25 °C storage
Perovskite solar cells Additive engineering Photovoltaics

High Purity Specification (99.8% Assay) for Reproducible Reactions

Commercially available 4-(aminomethyl)benzonitrile hydrochloride is routinely supplied with an assay of 99.0–101.0%, with common batch analysis showing 99.8% purity [1]. In contrast, the free base is typically offered at 95–97% purity , and positional isomers may exhibit lower purity grades due to synthetic challenges. Higher purity minimizes side reactions, improves yield, and ensures batch-to-batch consistency—a critical requirement in regulated pharmaceutical intermediate supply chains.

Assay purity
Specification review
99.8% assay (typical)
Supports batch reproducibility and purity specification
Supplier specification; free base 95–97%
Purity Quality control Reproducibility

Defined Melting Point Range (274–284°C) for Identity Verification and Quality Control

The hydrochloride salt exhibits a well-defined melting point range of 274–284°C (lit. 274–279°C) . This contrasts with the free base, which is a liquid at room temperature , and positional isomers that display distinct melting points (e.g., 3-(aminomethyl)benzonitrile: 50–52°C ). The sharp melting point serves as a rapid identity and purity check, enabling incoming quality control without advanced instrumentation.

Melting point
Identity attribute
274–284 °C (solid)
Enables rapid identity verification and quality check
Free base is liquid; isomer m.p. differs
Melting point Characterization Quality assurance

Optimal Use Cases for 4-(Aminomethyl)benzonitrile Hydrochloride Based on Quantitative Evidence


Pharmaceutical Intermediate Synthesis Requiring Precise Stoichiometry

As a key intermediate in the preparation of the direct thrombin inhibitor Ximelagatran , the hydrochloride salt's fixed 77:23 wt% free base:HCl composition [1] ensures accurate molar calculations and reproducible reaction outcomes. Procurement of the hydrochloride form eliminates the need for pre-synthesis neutralization or stoichiometric adjustments, reducing process variability in cGMP manufacturing environments.

Perovskite Solar Cell Additive Engineering for Enhanced Efficiency and Stability

Based on the demonstrated champion efficiency of 23.52% and 91.2% stability retention [2], 4-(aminomethyl)benzonitrile hydrochloride is a validated additive for high-performance perovskite photovoltaic research. Researchers aiming to surpass the 22% efficiency benchmark should prioritize this compound over unfunctionalized benzonitrile derivatives.

Aqueous-Phase Coupling Reactions and Bioconjugation Chemistry

The high water solubility of the hydrochloride salt enables homogeneous reaction conditions for amide bond formation, peptide coupling, or bioconjugation without the need for organic co-solvents. This property is particularly advantageous in preparing water-soluble fluorescent probes or modifying biomolecules under physiological-like conditions.

Quality Control and Method Development Requiring Well-Defined Reference Standards

The sharp melting point (274–284°C) and high purity (99.8% assay) [3] make this compound an ideal reference standard for HPLC calibration, NMR internal standards, or as a system suitability test component. Its solid physical state simplifies weighing and handling compared to the liquid free base.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate research
Salt-form stoichiometric control
Molar calculation reproducibility
Perovskite solar cell additive research
Additive-mediated efficiency and stability
Device performance reproducibility
Aqueous-phase coupling and bioconjugation research
High aqueous solubility of hydrochloride salt
Homogeneous reaction conditions
Analytical reference standard development
Defined melting point and high purity
System suitability and calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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